molecular formula C9H11NO3S B1444014 4-Methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1537583-22-4

4-Methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1444014
CAS No.: 1537583-22-4
M. Wt: 213.26 g/mol
InChI Key: QMUSLNJQXVIBGC-UHFFFAOYSA-N
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Description

4-Methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H11NO3S and its molecular weight is 213.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis of Thiazole Derivatives : The transformation of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, derived from similar compounds, into thiazole derivatives demonstrates the chemical versatility of thiazole carboxylates in producing novel compounds (Žugelj et al., 2009).
  • Role in Cyclic Depsipeptide Synthesis : This compound's structural unit is integral in synthesizing cyclic depsipeptides like Lyngbyabellin A, which has shown moderate cytotoxicity against certain cells, showcasing its potential in pharmacological applications (Chen et al., 2013).
  • Development of Constrained Heterocyclic γ-Amino Acids : 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, a related class, are valuable in mimicking protein secondary structures, crucial in biochemical research and drug design (Mathieu et al., 2015).

Biological Applications and Studies

  • Microbial Activity Research : The synthesis of 2-Amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives and their evaluation against various microorganisms indicate the potential of thiazole derivatives in antimicrobial applications (Dulaimy et al., 2017).
  • Structural Studies of Oligomers : Studies on the structure of oligomers formed from 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids in various states provide insights into their conformational behavior, important for understanding protein interactions and designing mimetics (Mathieu et al., 2013).

Chemical Properties and Reactions

  • Methods for Homologation of Thiazoles : Research into the regiospecific lithiations of thiazole-carboxylic acid derivatives, such as those involving 4-methyl-thiazole-5-carboxylic acid, advances our understanding of thiazole chemistry, which is crucial for creating specialized chemicals (Cornwall et al., 1987; Cornwall et al., 1991).

Properties

IUPAC Name

4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-5-7(9(11)12)14-8(10-5)6-3-2-4-13-6/h6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUSLNJQXVIBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537583-22-4
Record name 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid
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4-Methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid
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4-Methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid
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4-Methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid
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